molecular formula C8H9FN2O2 B15321881 (R)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine

(R)-1-(4-Fluoro-3-nitrophenyl)ethan-1-amine

Cat. No.: B15321881
M. Wt: 184.17 g/mol
InChI Key: JIYHZAWZKXXOQJ-RXMQYKEDSA-N
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Description

(1R)-1-(4-fluoro-3-nitrophenyl)ethan-1-amine is an organic compound that belongs to the class of aromatic amines It features a fluorine atom and a nitro group attached to a benzene ring, with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-fluoro-3-nitrophenyl)ethan-1-amine typically involves the following steps:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride in hydrochloric acid.

    Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The nitro group can be reduced to an amine group, as mentioned in the preparation methods.

    Substitution: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand the interaction of aromatic amines with biological systems.

Medicine

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-fluoro-3-nitrophenyl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine and nitro groups can affect its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-chloro-3-nitrophenyl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.

    (1R)-1-(4-fluoro-3-aminophenyl)ethan-1-amine: Similar structure with an amino group instead of a nitro group.

Uniqueness

    Fluorine Atom: The presence of a fluorine atom can significantly influence the compound’s reactivity and biological activity.

    Nitro Group: The nitro group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

(1R)-1-(4-fluoro-3-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9FN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3/t5-/m1/s1

InChI Key

JIYHZAWZKXXOQJ-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)[N+](=O)[O-])N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])N

Origin of Product

United States

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